molecular formula C22H15ClO5S B11409876 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-chloro-3-methylphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-chloro-3-methylphenoxy)acetate

Cat. No.: B11409876
M. Wt: 426.9 g/mol
InChI Key: CHOSAUNJAFCYES-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzoxathiol core. One common method involves the reaction of 2-aminophenol with carbon disulfide and an alkyl halide under basic conditions to form the benzoxathiol ring . This intermediate is then reacted with a phenyl group and an acetate moiety through esterification reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products

    Sulfoxides and Sulfones: Formed through oxidation

    Alcohols: Formed through reduction

    Substituted Derivatives: Formed through nucleophilic substitution

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H15ClO5S

Molecular Weight

426.9 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-chloro-3-methylphenoxy)acetate

InChI

InChI=1S/C22H15ClO5S/c1-13-9-15(7-8-18(13)23)26-12-20(24)27-16-10-17(14-5-3-2-4-6-14)21-19(11-16)29-22(25)28-21/h2-11H,12H2,1H3

InChI Key

CHOSAUNJAFCYES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)Cl

Origin of Product

United States

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